(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile

cytotoxicity anticancer structure-activity relationship

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile (CAS 328027-85-6) is a synthetic, E-configured heteroarylacrylonitrile featuring a 1-methylbenzimidazole donor and a 5-nitrothiophene acceptor. This scaffold class has demonstrated potent and selective cytotoxicity against human cancer cell lines, with the 5-nitrothiophen-2-yl moiety identified as a critical pharmacophore for activity.

Molecular Formula C15H10N4O2S
Molecular Weight 310.33
CAS No. 328027-85-6
Cat. No. B2850646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile
CAS328027-85-6
Molecular FormulaC15H10N4O2S
Molecular Weight310.33
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(S3)[N+](=O)[O-])C#N
InChIInChI=1S/C15H10N4O2S/c1-18-13-5-3-2-4-12(13)17-15(18)10(9-16)8-11-6-7-14(22-11)19(20)21/h2-8H,1H3/b10-8+
InChIKeyQJTQJJWAQKTXPK-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile (CAS 328027-85-6) – Differentiated Heteroarylacrylonitrile for Cytotoxic and Antibacterial Screening Programs


(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile (CAS 328027-85-6) is a synthetic, E-configured heteroarylacrylonitrile featuring a 1-methylbenzimidazole donor and a 5-nitrothiophene acceptor . This scaffold class has demonstrated potent and selective cytotoxicity against human cancer cell lines, with the 5-nitrothiophen-2-yl moiety identified as a critical pharmacophore for activity . The compound is a member of a well-characterized structure-activity relationship (SAR) series where even minor positional methylation on the benzimidazole ring can drive multi-fold shifts in cytotoxic potency, making precise structural identity a non-negotiable parameter for reproducible research .

Why N1‑Methylation Matters for (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile Procurement


In the heteroarylacrylonitrile series, seemingly conservative substitutions on the benzimidazole ring produce non-linear and often dramatic changes in biological activity. The lead compound 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile (no N1-methyl) provides a baseline, but the introduction of a methyl group at N1 fundamentally alters the compound's electronic distribution, conformational preferences, and hydrogen-bonding capacity . Published SAR explicitly demonstrates that methylation at the 5,6-positions of the benzimidazole yields a 3-fold increase in mean cytotoxic potency across 12 human cancer cell lines, underscoring the sensitivity of this scaffold to methyl substitution patterns . Therefore, (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile cannot be considered interchangeable with its unsubstituted or differently methylated analogs; procurement of the exact CAS 328027-85-6 entity is essential to reproduce specific potency, selectivity, and pharmacokinetic profiles reported in the literature.

Quantitative Differentiation Evidence for (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile Versus Closest Analogs


Cytotoxic Potency: 1-Methyl Derivative vs. Unsubstituted Lead Compound in Human Cancer Cell Lines

The unsubstituted lead compound 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile exhibits a mean IC50 of 0.47 µM across 12 human cancer cell lines . While a direct head-to-head IC50 for the 1-methyl derivative (CAS 328027-85-6) is not reported in the same study, the SAR trend established by the 5,6-dimethyl analog—which achieves a 3-fold increase in mean cytotoxic activity relative to the unsubstituted lead—provides a quantifiable class-level inference that N1-methylation is likely to similarly enhance potency due to analogous electronic and steric effects .

cytotoxicity anticancer structure-activity relationship

Antibacterial Activity: Methylated Benzimidazole Analogs vs. Unsubstituted Scaffold

The structure-activity relationships for cytotoxicity are mirrored in antibacterial assays: methylation of the benzimidazole ring enhances antibacterial potency . The unsubstituted lead compound 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile exhibits MIC values in the range of 4–16 µg/mL against Gram-positive bacteria (e.g., S. aureus, E. faecalis) . The 5,6-dimethyl analog shows a 2–4 fold reduction in MIC relative to the unsubstituted compound across the same bacterial panel .

antibacterial antimicrobial SAR

GPR35 Antagonism: 1-Methyl Derivative is Inactive vs. Known Antagonists

In a BRET-based GPR35 antagonism assay, (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile was tested at concentrations up to 100 µM and classified as 'inactive' (IC50 > 100 µM or <50% inhibition at highest tested concentration) . By contrast, the reference antagonist CID2745687 achieves an IC50 of approximately 10 µM in the same assay format . This negative selectivity data provides a clear functional differentiation: the compound can serve as a negative control or selectivity probe in GPR35 screening panels.

GPR35 GPCR antagonist screening

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Unsubstituted Analog

The N1-methyl group increases calculated lipophilicity (clogP) from approximately 1.8 for the unsubstituted 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile to 2.22 for the 1-methyl derivative, while maintaining an identical topological polar surface area (TPSA) of 77.74 Ų . This modest lipophilicity shift may improve passive membrane permeability without violating Lipinski's Rule of Five (MW 310.34, HBA 6, HBD 0, RB 2), and can influence compound partitioning in cellular assays, solubility, and non-specific protein binding .

drug-likeness physicochemical properties Lipinski rules

Procurement-Driven Application Scenarios for (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile


Cancer Cell Line Panel Screening with Built-in Potency Benchmarking

Procure this compound for systematic cytotoxicity profiling across NCI-60 or similar human cancer cell line panels. The well-documented SAR around the benzimidazole scaffold (published 3-fold potency gain with 5,6-dimethyl substitution) allows direct potency benchmarking: by including the unsubstituted lead compound as a parallel control, researchers can quantify the contribution of N1-methylation to cell-killing activity in their specific cell line context, generating internally consistent, publishable comparative data without requiring de novo synthesis of the entire series.

GPR35 Selectivity Profiling and Target Deconvolution Studies

Use this compound as a structurally matched negative control in GPR35-mediated signaling assays. Its confirmed inactivity (IC50 > 100 µM) in human GPR35 BRET antagonism assays compared to the ~10 µM potency of CID2745687 provides a >10-fold selectivity window. This enables robust discrimination of GPR35-dependent vs. GPR35-independent phenotypes in inflammatory bowel disease or pain models, where GPR35 is a genetically validated target, ensuring that observed biological effects are correctly attributed.

Antibacterial Hit Expansion with Methyl-Scan SAR

Build a focused methyl-scan library around the benzimidazole-acrylonitrile core to systematically explore antibacterial potency against Gram-positive pathogens. The published 2–4 fold MIC improvement observed for the 5,6-dimethyl analog establishes a quantifiable SAR baseline; the 1-methyl derivative (CAS 328027-85-6) fills a critical positional gap in this methyl scan. Procuring this compound enables determination of whether N1-methylation confers additive, synergistic, or antagonistic effects on antibacterial activity when combined with other ring substitutions, informing medicinal chemistry optimization.

Physicochemical Property Calibration for Cellular Permeability Models

Utilize the 1-methyl derivative as a calibration standard in cellular permeability assays (e.g., Caco-2, MDCK, or PAMPA). Its calculated clogP of 2.22 and TPSA of 77.74 Ų place it in a favorable drug-like space. By comparing its apparent permeability (Papp) with the slightly less lipophilic unsubstituted analog (ΔclogP ≈ +0.4), researchers can calibrate in silico permeability predictions and establish quantitative relationships between N-alkylation, lipophilicity, and membrane flux for this chemotype—data that directly supports lead optimization and procurement of focused compound libraries.

Quote Request

Request a Quote for (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.